molecular formula C10H12FNO2 B13412966 5-(2-Aminoethyl)-2-fluorophenyl acetate

5-(2-Aminoethyl)-2-fluorophenyl acetate

Cat. No.: B13412966
M. Wt: 197.21 g/mol
InChI Key: YHOJDXLQGWICAK-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-2-fluorophenyl acetate is a synthetic organic compound featuring both an aminoethyl side chain and a fluorophenyl acetate moiety. This structure makes it a valuable multifunctional intermediate in medicinal chemistry and drug discovery research. The incorporation of fluorine into organic compounds is a well-established strategy to fine-tune key properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets . Compounds with similar fluorophenyl and aminoethyl functional groups have been utilized as key synthons in the development of radiopharmaceuticals, such as the positron emission tomography (PET) agent precursor N-[2-(4-18F-fluorobenzamido)ethyl]maleimide ([18F]FBEM) . As such, this chemical serves as a versatile building block for researchers developing novel molecular probes, PET tracers, and other biologically active compounds. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

[5-(2-aminoethyl)-2-fluorophenyl] acetate

InChI

InChI=1S/C10H12FNO2/c1-7(13)14-10-6-8(4-5-12)2-3-9(10)11/h2-3,6H,4-5,12H2,1H3

InChI Key

YHOJDXLQGWICAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)CCN)F

Origin of Product

United States

Preparation Methods

Fluorophenyl Precursor Synthesis and Functionalization

A common starting point is the preparation of 2-fluorophenyl derivatives. Fluorination is often introduced via electrophilic aromatic substitution or by using fluorinated building blocks. For example, fluorophenyl acetic acid derivatives can be synthesized by:

  • Reacting 2-fluorophenylacetic acid with acetic anhydride or acetyl chloride to form the acetate ester.
  • Protecting groups may be introduced to stabilize reactive intermediates during subsequent steps.

Introduction of the 2-Aminoethyl Side Chain

The aminoethyl substituent at the 5-position can be introduced through nucleophilic substitution or reductive amination strategies:

  • A halogenated intermediate (e.g., 5-bromo-2-fluorophenyl acetate) is reacted with ethylenediamine or a protected aminoethyl reagent under nucleophilic substitution conditions.
  • Alternatively, a 5-formyl-2-fluorophenyl acetate intermediate can undergo reductive amination with ethylenediamine to yield the aminoethyl side chain.

Representative Synthetic Route from Patents and Literature

A detailed synthetic route adapted from patent literature and recent research is summarized below:

Step Reagents/Conditions Description Yield/Notes
1. 2-Fluorophenylacetic acid + Acetic anhydride, catalytic sulfuric acid Formation of 2-fluorophenyl acetate ester Moderate to high yield; esterification under mild acidic conditions
2. Bromination at 5-position (e.g., NBS in DMF) Introduction of bromine at position 5 Regioselective bromination; monitored by NMR
3. 5-Bromo-2-fluorophenyl acetate + ethylenediamine, base (e.g., K2CO3), solvent (DMF) Nucleophilic substitution to introduce 2-aminoethyl group Moderate yield; requires careful control of temperature to avoid side reactions
4. Purification by column chromatography or crystallization Isolation of pure 5-(2-Aminoethyl)-2-fluorophenyl acetate Purity >95% by HPLC

Alternative and Advanced Methods

Cyanohydrin and Acetal Intermediates

According to a Chinese patent, complex intermediates such as cyanohydrins and acetals can be used to build up the molecular framework, involving:

  • Reaction of cyanoacrylates with dialkoxypropionates under Lewis acid catalysis.
  • Formation of acetal-protected intermediates that can be further functionalized.

Though this method is more complex, it allows for fine control of stereochemistry and functional group placement.

Fluorination via Triflate Intermediates

A recent synthetic effort toward fluorinated aminolevulinic acid analogs reports:

  • Formation of triflate intermediates from hydroxyl precursors.
  • Attempted fluorination using fluoride sources like CsF or KF/18-crown-6.
  • Challenges with instability of triflates and side product formation.

This highlights the difficulty of direct fluorination on sensitive intermediates and suggests that pre-fluorinated building blocks may be preferable.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Advantages Limitations
Esterification + Halogenation + Nucleophilic substitution 2-Fluorophenylacetic acid Acetic anhydride, NBS, ethylenediamine Esterification, bromination, substitution Straightforward, scalable Requires regioselective bromination control
Cyanohydrin + Acetal intermediates Cyanoacrylates, dialkoxypropionates BF3·etherate, phenylsulfonic acid Lewis acid catalysis, acetal formation High stereochemical control Multi-step, complex purification
Triflate fluorination Hydroxy precursors Triflic anhydride, fluoride salts Triflate formation, nucleophilic fluorination Direct fluorination potential Unstable intermediates, side reactions

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-2-fluorophenyl acetate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(2-Aminoethyl)-2-fluorophenyl acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to the presence of the aminoethyl group.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-2-fluorophenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name CAS Number Molecular Formula Substituents/Functional Groups Key Differences from Target Compound
5-(2-Aminoethyl)-2-fluorophenyl acetate 778552-63-9 C₁₀H₁₂FNO₂ - 2-Fluorophenyl
- 5-(2-Aminoethyl)
- Acetate ester at C1
Reference compound
Butyl 5-fluoronicotinate 23723-23-1 C₁₀H₁₂FNO₂ - 5-Fluoropyridine-3-carboxylate
- Butyl ester
Pyridine core vs. benzene; ester position differs
3-Amino-2-(2-fluorobenzyl)propanoic acid 910443-81-1 C₁₀H₁₂FNO₂ - 2-Fluorobenzyl
- 3-Aminopropanoic acid
Carboxylic acid instead of ester; aminoethyl absent
Prasugrel 150322-43-3 C₂₀H₂₀FNO₃S - 2-Fluorophenyl
- Cyclopropylcarbonyl group
- Thienopyridine-acetate core
Larger heterocyclic core; cyclopropyl substituent
Prasugrel Acetyl Impurity 1443034-67-0 C₁₈H₁₈FNO₃S - 2-Fluorophenyl
- Acetate ester
- Thienopyridine core with oxopropyl group
Lacks aminoethyl; includes sulfur heterocycle
Prasugrel (CAS 150322-43-3)
  • Structure: Contains a 2-fluorophenyl group and acetate ester but incorporates a thienopyridine core and cyclopropylcarbonyl group.
  • Activity: A prodrug inhibiting ADP-induced platelet aggregation. The cyclopropyl group enhances metabolic stability compared to aminoethyl-containing analogs .
  • Synthesis: Uses brominated intermediates and protecting groups (e.g., tert-butyldimethylsilyl), contrasting with the aminoethyl group introduction in the target compound .
Butyl 5-Fluoronicotinate (CAS 23723-23-1)
  • Structure : Fluorine is on a pyridine ring rather than benzene, and the ester is at the nicotinic acid position.

Physicochemical Properties

Property This compound Prasugrel Butyl 5-Fluoronicotinate
Molecular Weight 197.21 g/mol 373.44 g/mol 197.21 g/mol
LogP (Predicted) ~1.5 (moderate lipophilicity) ~3.8 (high) ~2.0
Solubility Moderate in polar solvents Low (lipophilic) High (ester polarity)

Key Findings and Implications

Aminoethyl vs. Cyclopropyl Groups: The aminoethyl group in the target compound may enhance water solubility compared to Prasugrel’s cyclopropyl moiety but could reduce metabolic stability .

Ester Position: The acetate at C1 in the target compound contrasts with Prasugrel’s thienopyridine-linked ester, affecting enzymatic hydrolysis rates and drug release .

Fluorine Position : Ortho-fluorine in the target compound may influence steric hindrance and electronic effects differently than meta- or para-substituted analogs (e.g., compounds) .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-(2-Aminoethyl)-2-fluorophenyl acetate to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF or acetonitrile), and stoichiometric ratios of precursors like 2-fluoroaniline derivatives and acetic anhydride. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization can enhance purity. Monitoring intermediates using thin-layer chromatography (TLC) ensures reaction progression . Kinetic studies under varying conditions (pH, catalyst presence) are recommended to identify optimal pathways .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR for structural elucidation of the fluorophenyl and aminoethyl groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C10_{10}H12_{12}FNO2_2).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95%).
  • Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and amine (N-H) functional groups.
    Data cross-referenced with PubChem entries ensures consistency .

Q. How can stability studies be designed to evaluate this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing at elevated temperatures (40°C, 75% relative humidity) over 4–6 weeks. Monitor degradation products via HPLC-MS and assess pH-dependent hydrolysis (e.g., in buffered solutions at pH 2–9). Oxidative stability is evaluated using radical initiators like AIBN, with quantification via gas chromatography (GC) .

Advanced Research Questions

Q. What computational methods can elucidate the reaction mechanism of this compound formation?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and intermediates. Reaction path searches using the Artificial Force Induced Reaction (AFIR) method identify energetically favorable pathways . Experimental validation via kinetic isotope effects (KIEs) and isotopic labeling (e.g., 18^{18}O in acetate groups) confirms proposed mechanisms .

Q. How can researchers resolve contradictory data in the compound’s reported biological activity (e.g., enzyme inhibition vs. receptor antagonism)?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines vs. recombinant enzymes). Address by:

  • Surface Plasmon Resonance (SPR) : Direct binding assays to quantify interactions with target proteins.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔG, ΔH).
  • In vitro/in vivo correlation : Use knockout models or siRNA silencing to validate targets. Cross-reference fluorophenyl analogs (e.g., methyl 2-amino-2-(4-fluorophenyl)acetate) for SAR insights .

Q. What strategies enhance the compound’s selectivity in modulating neurological targets (e.g., monoamine transporters)?

  • Methodological Answer : Modify substituents on the fluorophenyl ring (e.g., chloro, nitro groups) and assess steric/electronic effects via Hammett plots. Use molecular docking (AutoDock Vina) to predict binding poses in dopamine/serotonin transporter active sites. Radioligand displacement assays (e.g., 3^3H-paroxetine for serotonin transporters) quantify selectivity ratios .

Q. How can advanced separation technologies improve isolation of enantiomeric forms of this compound?

  • Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) in HPLC resolve enantiomers. Simulated Moving Bed (SMB) chromatography scales enantiomer separation. Circular Dichroism (CD) spectroscopy confirms absolute configuration .

Q. What methodologies quantify the compound’s environmental impact (e.g., persistence in aquatic systems)?

  • Methodological Answer : Perform OECD 301F biodegradation tests in activated sludge. Use LC-MS/MS to detect degradation products (e.g., fluorophenol derivatives). Computational tools like EPI Suite predict bioaccumulation factors (BCFs) and toxicity thresholds .

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